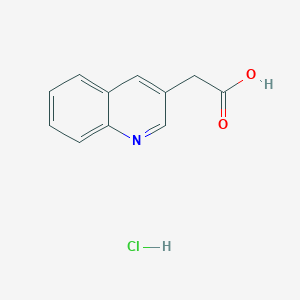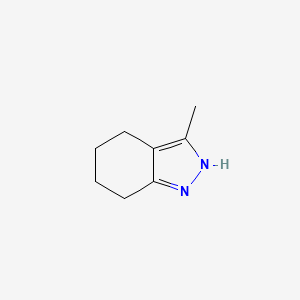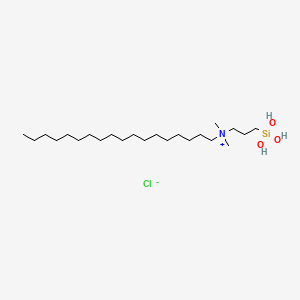
1-Octadecanaminium, N,N-dimethyl-N-(3-(trihydroxysilyl)propyl) chloride
Vue d'ensemble
Description
1-Octadecanaminium, N,N-dimethyl-N-(3-(trihydroxysilyl)propyl) chloride is a chemical compound that is used as an antimicrobial pesticide . It is an off-white to slight yellow powder and has very good stability up to 200°C . It is most suitable as an anti-bacterial and anti-viral polymer additive .
Molecular Structure Analysis
The molecular structure of 1-Octadecanaminium, N,N-dimethyl-N-(3-(trihydroxysilyl)propyl) chloride is represented by the chemical formula C23H52ClNO3Si . The InChIKey, a unique identifier for the compound, is WSFMFXQNYPNYGG-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
1-Octadecanaminium, N,N-dimethyl-N-(3-(trihydroxysilyl)propyl) chloride is an off-white to slight yellow powder . It has very good stability up to 200°C . The compound has a molecular weight of 454.21 and a flash point of >93°C (>200°F) .Applications De Recherche Scientifique
Antimicrobial Activity
1-Octadecanaminium and related compounds exhibit significant antimicrobial properties. A study demonstrated that choline-based ionic liquids, including derivatives of 1-Octadecanaminium, have potent broad-spectrum antimicrobial activity. These compounds have been explored for improving antimicrobial chemotherapy due to their low cytotoxicity and high effectiveness against various microbial strains (Siopa et al., 2016).
Vesicle Formation in Aqueous Solutions
Research has shown that derivatives of 1-Octadecanaminium, such as N,N-dimethyl-N-octadecyl-1-octadecanaminium chloride (DODAC), form stable vesicles in aqueous solutions. These vesicles have potential applications in drug delivery systems and as models for biological membranes (Pansu, 1990).
Surfactant Properties
1-Octadecanaminium derivatives serve as effective surfactants. For instance, research on Gemini surfactants, including derivatives of 1-Octadecanaminium, has highlighted their utility in various industrial applications. These surfactants exhibit high surface activity and can be used in processes like emulsification, detergency, and corrosion inhibition (Liu Fa, 2016).
Analytical Method Development
Developing analytical methods to detect and quantify 1-Octadecanaminium compounds is essential for various applications. A study detailed a gas chromatographic method for determining 3-(trimethoxysilyl)propyloctadecyldimethylammonium chloride, highlighting its relevance in quality control and research (Suzuki et al., 1987).
Synthesis of Functionalized Compounds
The synthesis and functionalization of 1-Octadecanaminium compounds have been explored extensively. These processes enable the creation of compounds with tailored properties for specific applications, such as in material science and pharmaceuticals (Gigg & Gigg, 1968).
Catalytic and Enzyme Model Studies
1-Octadecanaminium derivatives have been utilized in studies involving catalysis and enzyme modeling. For example, their incorporation into vesicular assemblies has been studied for their catalytic activities in various chemical reactions, offering insights into enzymatic processes (Weijnen et al., 2010).
Corrosion Inhibition
These compounds have shown effectiveness as corrosion inhibitors, particularly in challenging environments like brine solutions containing H2S and CO2. Their ability to form protective layers on metal surfaces makes them valuable in industrial applications (Zhao Jing-mao & L. Jun, 2012).
Structural and Spectroscopic Analysis
Studies have focused on the structural and spectroscopic analysis of 1-Octadecanaminium derivatives. These analyses provide critical insights into the molecular architecture and interaction mechanisms of these compounds, which is crucial for their application in various fields (Huang et al., 2013).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Skin Corr. 1B according to the hazard statements . Precautionary measures include avoiding inhalation, wearing protective gloves, and seeking medical attention if swallowed or if it comes into contact with skin .
Propriétés
IUPAC Name |
dimethyl-octadecyl-(3-trihydroxysilylpropyl)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H52NO3Si.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(2,3)22-20-23-28(25,26)27;/h25-27H,4-23H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUBZTSOFTYNQE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCC[Si](O)(O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H52ClNO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048052 | |
| Record name | 1-Octadecanaminium, N,N-dimethyl-N-[3-(trihydroxysilyl)propyl] chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Octadecanaminium, N,N-dimethyl-N-(3-(trihydroxysilyl)propyl) chloride | |
CAS RN |
199111-50-7 | |
| Record name | 3-(Trihydroxysilyl)propyldimethyloctadecyl ammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199111-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octadecanaminium, N,N-dimethyl-N-(3-(trihydroxysilyl)propyl) chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199111507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octadecanaminium, N,N-dimethyl-N-[3-(trihydroxysilyl)propyl] chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OCTADECYLDIMETHYL(3-TRIHYDROXYSILYLPROPYL)AMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLJ50K866T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



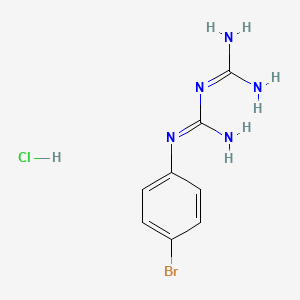

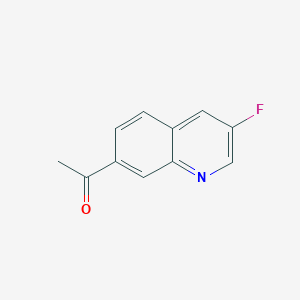
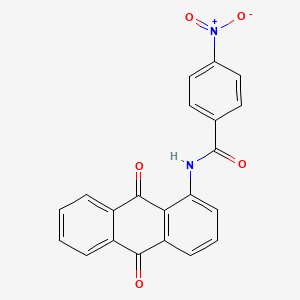
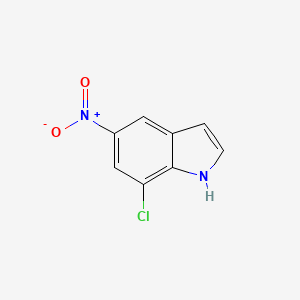
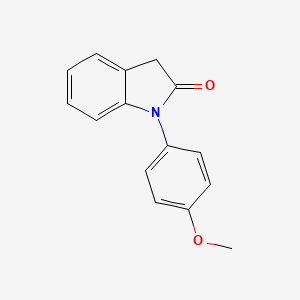
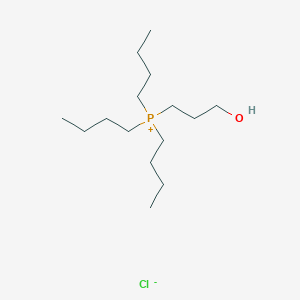
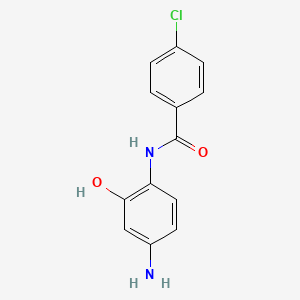
![(1S,5R)-bicyclo[3.1.0]hexan-2-one](/img/structure/B3049174.png)
![Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B3049176.png)
![4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B3049177.png)

